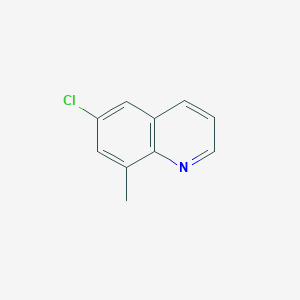

6-Chloro-8-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORDIMHIJASOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603800 | |

| Record name | 6-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19655-50-6 | |

| Record name | 6-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-8-methylquinoline

Abstract

6-Chloro-8-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. Its structural motif is a key component in the development of various biologically active compounds. This guide provides a comprehensive overview of the predominant synthetic pathway for this compound, focusing on the Skraup-Doebner-von Miller reaction. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss purification and characterization techniques, and summarize the critical parameters for successful synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

The quinoline scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic pharmaceuticals, renowned for a wide array of biological activities including antimalarial, anticancer, and antibacterial properties.[1] The specific substitution pattern of this compound (CAS No: 19655-50-6, Molecular Formula: C₁₀H₈ClN) makes it a valuable intermediate for creating more complex molecules.[2][3][4] The strategic placement of a chloro group at the 6-position and a methyl group at the 8-position allows for diverse functionalization, making it a versatile building block in discovery chemistry.

Core Synthetic Strategy: The Skraup-Doebner-von Miller Reaction

The most established and widely reported method for synthesizing this compound is a variation of the classic Skraup synthesis, often categorized under the broader Skraup-Doebner-von Miller reaction conditions.[5][6][7] This powerful reaction constructs the quinoline ring system by reacting an aromatic amine with glycerol in the presence of a strong acid and an oxidizing agent.[8][9][10]

For the synthesis of this compound, the specific aromatic amine required is 4-chloro-2-methylaniline .

Causality and Mechanistic Insights

The Skraup synthesis is a multi-step process, and understanding the rationale behind each step is crucial for successful execution and optimization.[8][10]

-

Formation of Acrolein: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. This is the electrophilic partner in the initial key step.[5][10]

-

Michael Addition: The lone pair of electrons on the nitrogen atom of 4-chloro-2-methylaniline attacks the β-carbon of acrolein in a conjugate (Michael) addition. This forms a β-anilinopropionaldehyde intermediate.[8][10]

-

Cyclization and Dehydration: The acidic environment catalyzes the electrophilic attack of the carbonyl carbon onto the aromatic ring of the aniline derivative. Subsequent dehydration (loss of a water molecule) results in the formation of a 1,2-dihydroquinoline intermediate.[8][10]

-

Oxidation (Aromatization): The dihydroquinoline intermediate is not yet aromatic. An oxidizing agent is required to remove two hydrogen atoms and form the stable aromatic quinoline ring system. In this synthesis, nitrobenzene is commonly used, which is itself reduced to aniline in the process.[9][10] Arsenic acid can also be employed and is often reported to result in a less violent reaction.[8][9]

The overall reaction is notoriously exothermic and can become violent if not carefully controlled.[8][9] The use of moderators like ferrous sulfate is sometimes employed to temper the reaction's vigor.[9][10]

Visualization of the Reaction Pathway

The following diagram illustrates the mechanistic steps involved in the Skraup synthesis of this compound.

Caption: Reaction mechanism for the Skraup synthesis.

Experimental Protocol

This protocol is adapted from established procedures for Skraup synthesis and specific reports on this compound.[2]

Disclaimer: This protocol involves highly corrosive and hazardous materials. The reaction is strongly exothermic. Appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, must be worn at all times. The procedure must be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-2-methylaniline | 95-69-2 | 141.60 | 100.0 g | 0.706 |

| Glycerol | 56-81-5 | 92.09 | 260.0 g | 2.82 |

| Nitrobenzene (Oxidizing Agent) | 98-95-3 | 123.11 | 200 mL | - |

| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 | 200 mL | - |

| 40% aq. Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | - |

| Ethyl Acetate (Solvent) | 141-78-6 | 88.11 | ~16 L | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |

| Deionized Water | 7732-18-5 | 18.02 | ~5 L | - |

Step-by-Step Procedure

-

Reaction Setup: In a 2-liter three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 4-chloro-2-methylaniline (100 g), glycerol (260 g), and nitrobenzene (200 mL).

-

Acid Addition: Begin stirring the mixture. Slowly add concentrated sulfuric acid (200 mL) dropwise from the dropping funnel. The addition rate should be controlled to manage the initial exotherm, keeping the mixture at room temperature.

-

Heating: Once the acid addition is complete, begin to heat the reaction mixture slowly using an oil bath. The target temperature is 140°C.

-

Exotherm Control: As the temperature approaches 140°C, the reaction will become vigorous and highly exothermic. The internal temperature may rise rapidly. Be prepared to remove the heating source to maintain control.

-

Reaction Monitoring: Once the initial exotherm subsides, maintain the reaction temperature at 140°C for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 5% ethyl acetate in hexane.

-

Work-up - Quenching and Neutralization: After 6 hours, cool the reaction mixture to room temperature. In a separate large container, prepare 5 liters of chilled water. Carefully and slowly pour the reaction mixture into the chilled water with stirring.

-

Basification: Adjust the pH of the aqueous mixture to ~9 using a 40% aqueous sodium hydroxide solution. This step is also exothermic and should be done with cooling.

-

Extraction: Add 3 liters of ethyl acetate to the mixture and stir for 30 minutes. Filter the entire mixture through a Celite bed to remove any solids. Separate the organic layer.

-

Further Extraction: Extract the aqueous phase five more times with 2 liters of ethyl acetate each time to ensure complete recovery of the product.

-

Washing and Drying: Combine all organic layers (totaling ~13 L). Wash the combined organic phase with 3 liters of water, followed by 3 liters of brine solution. Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Visualization of the Experimental Workflow

Caption: A step-by-step workflow for the synthesis and purification.

Purification and Characterization

The crude product obtained after evaporation is typically a dark oil or solid and requires purification.

Purification

Flash Column Chromatography is the recommended method for purification.[2]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar/polar solvent system. A typical starting point is 5% ethyl acetate in hexane (or petroleum ether), with the polarity gradually increased if necessary.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb it onto a small amount of silica gel. Load this onto the prepared column and elute with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure product.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is critical for structural confirmation. The expected signals for this compound are:

-

A singlet for the methyl (CH₃) protons around δ 2.82 ppm.

-

A multiplet for the proton at C3 around δ 7.43-7.46 ppm.

-

A singlet for the proton at C5 around δ 7.55 ppm.

-

A doublet for the proton at C7 around δ 7.67-7.68 ppm.

-

A doublet of doublets for the proton at C4 around δ 8.06-8.08 ppm.

-

A multiplet for the proton at C2 around δ 8.94-8.95 ppm.[2]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₀H₈ClN), the expected molecular ion peak [M+H]⁺ would be at m/z 178.2, with a characteristic isotopic peak [M+H+2]⁺ at m/z 180.2 due to the ³⁷Cl isotope.[2]

-

Yield Calculation: Based on a reported synthesis, a yield of approximately 80% can be expected after purification.[2]

Conclusion

The Skraup-Doebner-von Miller synthesis remains a robust and effective method for the gram-scale production of this compound from readily available starting materials. The key to a successful synthesis lies in the careful control of the reaction temperature, particularly during the initial exothermic phase. With a systematic approach to the reaction, work-up, and purification, this valuable chemical intermediate can be reliably produced with good yield and high purity. This guide provides the foundational knowledge and practical steps necessary for researchers to incorporate this synthesis into their research and development programs.

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

- Vennerstrom, J. L., et al. (2004). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

- Skraup reaction. Wikipedia.

- Doebner–Miller reaction. Wikipedia.

- Preparation and Properties of Quinoline. LPU Staff.

- Doebner-Miller Reaction. SynArchive.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. iipseries.org [iipseries.org]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Skraup reaction - Wikipedia [en.wikipedia.org]

- 10. uop.edu.pk [uop.edu.pk]

An In-depth Technical Guide to 6-Chloro-8-methylquinoline (CAS Number: 19655-50-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 6-Chloro-8-methylquinoline (CAS No. 19655-50-6). While this quinoline derivative is commercially available and has been synthesized, a notable gap exists in the peer-reviewed literature regarding its detailed experimental characterization and biological evaluation. This document consolidates available data from patents, commercial suppliers, and analogous compounds to offer a foundational understanding for researchers and professionals in drug discovery and development. The guide highlights the established synthesis protocol, available spectroscopic data, and discusses the broader context of quinoline derivatives' biological activities to inform future research directions for this specific molecule.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with significant biological activities.[1] Their versatile chemical nature allows for a wide range of structural modifications, leading to a diverse array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1] this compound is a specific derivative within this class, characterized by a chlorine substituent at the 6-position and a methyl group at the 8-position of the quinoline ring. While it is listed in chemical supplier catalogs and its synthesis has been described, it remains a relatively under-investigated compound in the scientific literature. This guide aims to provide a detailed compilation of the currently available technical information on this compound to serve as a valuable resource for its potential exploration in medicinal chemistry and materials science.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application in research and development, influencing its solubility, stability, and bioavailability. The data presented here for this compound is primarily sourced from commercial supplier databases and predictive models, as dedicated experimental studies in peer-reviewed journals are limited.

| Property | Value | Source |

| CAS Number | 19655-50-6 | [2][3][4][5] |

| Molecular Formula | C₁₀H₈ClN | [2][3][4][5] |

| Molecular Weight | 177.63 g/mol | [2][3][4][5] |

| Appearance | White Solid | [4] |

| Melting Point | 65-67 °C | [4] |

| Boiling Point | 294.7 ± 20.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.225 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, and Methanol (Slightly) | [2][4] |

| Flash Point | 160.0 ± 7.4 °C (Predicted) | [3] |

| Refractive Index | 1.635 (Predicted) | [3] |

| Polar Surface Area (PSA) | 12.9 Ų (Predicted) | [3] |

| logP (XLogP3) | 3.19 (Predicted) | [3] |

Note: The majority of the above data is sourced from chemical suppliers and computational predictions and should be confirmed through experimental validation.

Synthesis and Characterization

The synthesis of this compound has been described in the patent literature, providing a clear and reproducible method for its preparation.

Synthetic Protocol: Skraup Synthesis

A common and effective method for the synthesis of quinolines is the Skraup synthesis. A detailed protocol for this compound is outlined in patent WO2014/147636.[6]

Reaction Scheme:

A representative Skraup synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 4-chloro-2-methylaniline (1.0 eq) and glycerol (4.0 eq) in nitrobenzene, add concentrated sulfuric acid dropwise at room temperature.[6]

-

Heating: Slowly heat the reaction mixture to 140 °C. An exothermic reaction is typically observed. Maintain the temperature at 140 °C and stir for 6 hours.[6]

-

Work-up: After cooling to room temperature, quench the reaction mixture with chilled water. Adjust the pH to approximately 9 using a 40% aqueous sodium hydroxide solution.[6]

-

Extraction: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine.[6]

-

Purification: Dry the organic phase over sodium sulfate and concentrate under reduced pressure. The crude product is purified by flash chromatography (ethyl acetate/hexane) to yield this compound.[6]

Spectroscopic Characterization

The patent literature provides key spectroscopic data for the characterization of the synthesized this compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, δ ppm): 8.94 - 8.95 (1H, m), 8.06 - 8.08 (1H, dd, J = 8.28, 1.56 Hz), 7.67 - 7.68 (1H, d, J = 1.96 Hz), 7.55 (1H, s), 7.43 - 7.46 (1H, m), 2.82 (3H, s).[6]

Mass Spectrometry (MS):

-

m/z: 178.2 (M+H)⁺, 180.2 (M+H)⁺.[6] The presence of the M+2 peak with approximately one-third the intensity of the molecular ion peak is characteristic of a monochlorinated compound.

Potential Applications and Future Research Directions

While specific biological studies on this compound are scarce, the broader family of quinoline derivatives is well-known for a wide range of pharmacological activities. This provides a strong rationale for the investigation of this particular compound in several areas of drug discovery.

Antimicrobial Activity

Quinoline derivatives are known to exhibit potent antibacterial and antifungal properties.[1] For instance, halogenated 8-hydroxyquinolines have demonstrated significant activity against various bacterial and fungal strains.[7][8] The chloro-substitution on the quinoline ring can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy. Future research should involve screening this compound against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC) and potential as a lead compound for new anti-infective agents.

Anticancer Activity

The quinoline scaffold is a key component of several approved and experimental anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The substitution pattern on the quinoline ring plays a crucial role in determining the specific anticancer activity and target. Studies on other 6-chloro-quinazoline derivatives have shown promising antitumor activities.[9] Therefore, evaluating the cytotoxic effects of this compound on various cancer cell lines would be a logical next step to explore its potential in oncology.

Neuroprotective and Antiparkinsonian Potential

One commercial supplier has categorized this compound under "Antiparkinson Agents," although no direct scientific evidence has been found to substantiate this claim.[3] However, it is known that certain quinoline derivatives possess neuroprotective properties. Further investigation into the potential of this compound to modulate neuroinflammatory pathways or protect against neuronal cell death in models of neurodegenerative diseases like Parkinson's is warranted.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound (CAS No. 19655-50-6) is a readily synthesizable quinoline derivative with defined basic physicochemical and spectroscopic properties. However, a significant opportunity exists for the scientific community to conduct in-depth experimental characterization and to explore its biological potential. The rich pharmacology of the quinoline scaffold suggests that this compound could be a valuable building block or lead structure in drug discovery, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a solid foundation for researchers to initiate such investigations, with the clear understanding that further experimental validation is essential.

References

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. echemi.com [echemi.com]

- 4. ebclink.com [ebclink.com]

- 5. scbt.com [scbt.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Skraup Synthesis of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents.[1][2][3] Its rigid, aromatic structure provides a versatile framework for interacting with biological targets.[3] Among the classical methods for constructing this vital heterocyclic system, the Skraup synthesis, discovered by Czech chemist Zdenko Hans Skraup in 1880, remains a powerful and relevant tool despite its age.[4][5]

This guide offers a deep dive into the Skraup synthesis, moving beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind experimental choices, and the practical considerations necessary for its successful application in a modern research setting.

The Core Reaction: Principles and Mechanism

The archetypal Skraup synthesis is a one-pot reaction that constructs the quinoline ring by heating a primary aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[4] The reaction is notoriously exothermic and can be violent if not properly controlled, a critical consideration for any researcher attempting this synthesis.[6][7]

The overall transformation can be broken down into a sequence of well-understood steps, each driven by the harsh acidic and oxidative conditions.

Causality Behind the Mechanism:

-

Formation of the Key Electrophile: The reaction does not begin with the aniline. Instead, the concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[8][9][10] This in situ generation is crucial as acrolein itself is a volatile and toxic substance. The acid protonates the hydroxyl groups of glycerol, facilitating the elimination of two water molecules to form the electrophilic acrolein intermediate.

-

Conjugate Addition: The primary aromatic amine, acting as a nucleophile, then attacks the acrolein via a Michael (1,4-conjugate) addition.[10][11] This step selectively forms a carbon-nitrogen bond at the β-position of the acrolein, leading to a β-anilinopropionaldehyde intermediate.

-

Electrophilic Cyclization: Under the strongly acidic conditions, the aldehyde group of the intermediate is protonated, activating it for intramolecular electrophilic attack by the electron-rich aniline ring. For this cyclization to occur, at least one position ortho to the amino group on the aromatic ring must be unsubstituted.[5][12] This key step closes the second ring of the quinoline system.

-

Dehydration and Aromatization: The cyclized intermediate rapidly undergoes dehydration, driven by the acidic environment, to form 1,2-dihydroquinoline.[13] The final, irreversible step is the oxidation of this dihydroquinoline intermediate to the stable, aromatic quinoline product.[11][13] The oxidizing agent, often nitrobenzene (which can also serve as a solvent), is essential for this aromatization step.[4][9]

Caption: Figure 1: The Skraup Synthesis Reaction Mechanism

Experimental Protocol: A Self-Validating System

A successful Skraup synthesis hinges on careful control of the reaction conditions. The following generalized protocol, adapted from established methods, highlights the critical control points.[6][10]

Materials:

-

Substituted Aniline (1.0 eq)

-

Glycerol (approx. 3.0 eq)

-

Concentrated Sulfuric Acid (approx. 2.0 eq)

-

Oxidizing Agent (e.g., Nitrobenzene, Arsenic Pentoxide) (approx. 1.2 eq)

-

Moderator (e.g., Ferrous Sulfate Heptahydrate, Boric Acid) (optional, catalytic amount)

Protocol Workflow:

Caption: Figure 2: Experimental Workflow for Skraup Synthesis

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the aniline, glycerol, and the chosen oxidizing agent (e.g., nitrobenzene). If a moderator is used, it is added at this stage. The entire apparatus must be in a well-ventilated fume hood.[10]

-

Acid Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid to the mixture. This addition is highly exothermic and the rate must be controlled to prevent an uncontrolled temperature spike. External cooling may be necessary.[10]

-

Heating and Reflux: Gently heat the mixture in an oil bath. The reaction will become exothermic and may begin to boil without external heating.[6][10] The key is to maintain control. The temperature is typically held at 140-150°C for several hours to ensure the reaction goes to completion.[6]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the thick, dark mixture with water.

-

Neutralization and Isolation: Neutralize the acidic mixture by making it strongly alkaline with a concentrated solution of sodium hydroxide. The crude quinoline product is then typically isolated via steam distillation.[6] The quinoline and unreacted nitrobenzene will co-distill.

-

Purification: The quinoline is separated from the aqueous layer of the distillate, dried over an anhydrous drying agent (e.g., potassium carbonate), and purified by vacuum distillation or recrystallization, depending on the physical state of the product.[6]

Scope, Limitations, and Substituent Effects

The Skraup synthesis is versatile for preparing quinolines with substituents on the benzene ring, as these are carried over from the starting aniline.[5] However, the regiochemical outcome can be complex.

-

ortho- and para- Substituted Anilines: These generally yield a single, predictable quinoline product. For example, p-toluidine yields 6-methylquinoline.[14]

-

meta- Substituted Anilines: These are more complex and typically produce a mixture of 5- and 7-substituted quinolines.[14][15] The ratio of these isomers is influenced by both steric and electronic factors, making purification challenging.

-

Electron-Donating Groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups can hinder the cyclization step and may require more forcing conditions.[16]

Limitations:

-

Harsh Conditions: The strongly acidic and high-temperature environment precludes the use of sensitive functional groups that would not survive these conditions.[17]

-

Safety: The reaction's high exothermicity requires careful management and is a significant barrier to large-scale synthesis without specialized equipment.[6][18]

-

Limited Hetero-ring Substitution: The classic Skraup synthesis does not allow for easy introduction of substituents onto the pyridine ring. For this, modifications like the Doebner-von Miller reaction , which uses α,β-unsaturated aldehydes or ketones instead of glycerol, are employed.[19][20]

Quantitative Data on Representative Syntheses:

| Starting Aniline | Oxidizing Agent | Product | Yield (%) | Reference |

| Aniline | Nitrobenzene | Quinoline | 84-91% | [6] |

| o-Aminophenol | o-Nitrophenol | 8-Hydroxyquinoline | ~100% | [6][21] |

| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | 6-Methoxy-5-nitroquinoline | Not specified | [6] |

| m-Nitroaniline | Arsenic Acid | 5-Nitroquinoline & 7-Nitroquinoline | Mixture | [6] |

Applications in Drug Development

The quinoline core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[22][23] The Skraup synthesis provides a fundamental and cost-effective route to access the basic quinoline nucleus, which can then be further functionalized.

-

Antimalarials: The synthesis of quinoline was foundational to the development of famous antimalarial drugs like chloroquine and primaquine.[1][2]

-

Antibacterial Agents: Fluoroquinolones, a major class of antibiotics, are built upon the quinoline framework.[1]

-

Anticancer Drugs: Camptothecin and its analogs, which are potent topoisomerase inhibitors used in cancer therapy, feature a complex fused quinoline system.[2]

-

Other Applications: The quinoline motif is also found in local anesthetics, anti-inflammatory agents, and dyes.[3][22]

While modern synthetic methods offer milder conditions and greater functional group tolerance, the Skraup synthesis remains a vital reaction for the large-scale, economical production of simple quinolines, which serve as the starting materials for more complex drug candidates.[17][18]

References

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.

- Vive Chemistry. (2012). Skraup's Synthesis.

- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.

- Wikipedia. (2023). Skraup reaction.

- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.

- Nishio, T., et al. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 70(20), 8159–8161.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.

- NROChemistry. (n.d.). Skraup Reaction.

- YouTube. (2022). Skraup Reaction.

- ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.

- Semantic Scholar. (2011). The Skraup Synthesis of Quinolines.

- Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.

- ResearchGate. (2022). Reaction mechanism of the Skraup quinoline synthesis.

- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.

- Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

- Chemistry Online. (2023). Skraup quinoline synthesis.

- National Institutes of Health. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.

- Exploring Applications of Quinoline Derivatives in Chemical Synthesis. (n.d.).

- National Institutes of Health. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.

- ResearchGate. (n.d.). A few quinoline derivatives in clinical use.

- ACS Publications. (n.d.). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses.

- chemeurope.com. (n.d.). Skraup reaction.

- ideXlab. (n.d.). Skraup Synthesis.

- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Skraup_reaction [chemeurope.com]

- 8. iipseries.org [iipseries.org]

- 9. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 12. The Skraup Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]

- 13. Skraup Reaction | NROChemistry [nrochemistry.com]

- 14. chemistry-online.com [chemistry-online.com]

- 15. researchgate.net [researchgate.net]

- 16. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 23. researchgate.net [researchgate.net]

Unraveling the Enigmatic Mechanism of Action of 6-Chloro-8-methylquinoline: A Technical Guide for Researchers

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-8-methylquinoline is a halogenated quinoline derivative with a scaffold that is a cornerstone in medicinal chemistry. While its precise mechanism of action remains an area of active investigation, the broader family of quinoline compounds exhibits a wide spectrum of biological activities, including neuroprotective, anticancer, and antimicrobial effects. This in-depth technical guide synthesizes the current understanding of related quinoline derivatives to propose and explore the potential mechanisms through which this compound may exert its biological effects. We will delve into putative molecular pathways, suggest robust experimental protocols for their validation, and provide a framework for future research into this promising compound.

Introduction: The Quinoline Scaffold and the Challenge of Specificity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, forming the backbone of numerous synthetic and natural bioactive compounds. The addition of substituents, such as the chloro and methyl groups in this compound, significantly influences the molecule's physicochemical properties and its interactions with biological targets.

Despite the widespread study of quinoline derivatives, elucidating the specific mechanism of action for any given analog, including this compound, presents a considerable challenge. This is largely due to the scaffold's ability to interact with a multitude of biological molecules, including enzymes, receptors, and nucleic acids. Therefore, a comprehensive understanding requires a multi-faceted approach, drawing insights from structure-activity relationships (SAR) of analogous compounds and employing a battery of targeted biochemical and cellular assays.

This guide will navigate the current landscape of knowledge surrounding quinoline pharmacology to build a scientifically grounded hypothesis for the mechanism of action of this compound.

The Neuroprotective Potential: A Focus on Anti-Parkinsonian Activity

A compelling, albeit underexplored, therapeutic indication for this compound is in the realm of neurodegenerative diseases, with some databases categorizing it as an "Antiparkinson Agent". While direct studies are scarce, the neuroprotective effects of other quinoline derivatives provide a strong rationale for this classification. The proposed mechanisms largely converge on the mitigation of oxidative stress and neuroinflammation, two key pathological hallmarks of Parkinson's disease.

Putative Molecular Pathways in Neuroprotection

The neuroprotective action of quinoline derivatives is often attributed to their ability to chelate metal ions and scavenge reactive oxygen species (ROS). In the context of Parkinson's disease, the dysregulation of metal ions like iron can catalyze the formation of highly toxic hydroxyl radicals through the Fenton reaction, leading to oxidative damage and neuronal cell death.

Furthermore, quinolines have been shown to modulate inflammatory pathways, such as the NF-κB signaling cascade, which is implicated in the chronic neuroinflammation observed in Parkinson's disease. By inhibiting the activation of NF-κB, this compound could potentially reduce the production of pro-inflammatory cytokines and mitigate the inflammatory damage to dopaminergic neurons.

Diagram: Proposed Neuroprotective Mechanism of this compound

Biological Activity of Halogenated Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] The strategic introduction of halogen atoms onto this scaffold is a powerful tool for modulating physicochemical properties and enhancing biological efficacy. This technical guide provides an in-depth exploration of the diverse biological activities of halogenated quinoline derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We delve into the core mechanisms of action, present detailed and validated experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical class in the pursuit of novel therapeutics.

Introduction to Quinolines and Halogenation

The Quinoline Scaffold: A Privileged Heterocycle

Quinoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring to a pyridine ring, is a fundamental building block in drug discovery.[3] Its derivatives are known to exhibit a vast array of pharmacological effects, including anticancer, antimalarial, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5][6] The structural rigidity of the quinoline nucleus, combined with its capacity for diverse substitutions, allows for precise three-dimensional arrangements of functional groups, enabling targeted interactions with various biological macromolecules.[2] This versatility has cemented the quinoline motif's status as a critical scaffold in the development of clinically successful drugs.[1][4]

The Impact of Halogenation on Pharmacological Properties

Halogenation is a cornerstone of modern medicinal chemistry, employed to fine-tune the properties of lead compounds. The introduction of halogen atoms (F, Cl, Br, I) can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Halogens can participate in hydrophobic and polar interactions and are capable of forming halogen bonds, a specific type of non-covalent interaction with biological targets.[7] In the context of quinolines, halogen substitution has been shown to dramatically enhance potency. For instance, the addition of a chlorine atom at position 7 of a kynurenic acid (a quinoline derivative) scaffold resulted in a 70-fold increase in potency as a glycine antagonist, while further adding an iodine at position 5 led to a 1000-fold increase.[7] This demonstrates that the position and nature of the halogen are critical determinants of biological activity, offering a powerful axis for optimization.[8][9]

Anticancer Activity of Halogenated Quinolines

Halogenated quinolines have emerged as a promising class of anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[8][10]

Key Mechanisms of Action

The anticancer effects of these compounds are often multi-faceted, targeting key cellular processes essential for cancer cell survival and proliferation.

-

Kinase Inhibition: Many quinoline derivatives are designed to target protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[11] They can act as inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), interrupting signaling cascades that drive cell proliferation and survival.[8][11][12]

-

DNA Interaction and Damage: Certain halogenated quinolines can bind to DNA, either by intercalation between base pairs or by binding in the minor groove. This interaction can impede DNA synthesis and replication, leading to cell cycle arrest and apoptosis.[2][4] Some derivatives also induce oxidative stress, generating reactive oxygen species (ROS) that cause DNA damage.[4]

-

Topoisomerase Inhibition: Topoisomerases are enzymes that resolve DNA supercoiling during replication. Halogenated quinolines can inhibit these enzymes, leading to the accumulation of DNA strand breaks and triggering cell death.[8][12]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division. Some quinoline-based compounds, such as quinoline-chalcone hybrids, can disrupt microtubule dynamics by inhibiting the polymerization of tubulin, leading to mitotic arrest and apoptosis.[13]

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that the anticancer potency of halogenated quinolines is highly dependent on the substitution pattern. For instance, compounds bearing a halogen group at the 4-position of a phenyl ring attached to the quinoline scaffold have shown improved anticancer activity.[8] The presence of halogens like chlorine or bromine on linked benzimidazole rings has also been found to enhance activity against specific kinases.[13]

Experimental Workflow: In Vitro Cytotoxicity Profiling

The initial assessment of a compound's anticancer potential relies on robust in vitro cytotoxicity assays. The causality behind this choice is to efficiently screen a library of compounds to identify those that selectively kill cancer cells while sparing normal cells, and to quantify their potency (e.g., as an IC50 value). The workflow ensures that hits are reproducible and provides a quantitative basis for further development.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] The protocol's self-validating nature comes from its reliance on a fundamental biological process: only metabolically active, viable cells possess the mitochondrial dehydrogenase enzymes capable of reducing the yellow tetrazolium salt (MTT) to purple formazan crystals.[16] The amount of formazan produced is therefore directly proportional to the number of living cells.[15]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS).[16]

-

Cell culture medium (serum-free for incubation step).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well microtiter plates.

-

Multi-well spectrophotometer (plate reader).

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the halogenated quinoline derivatives. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the test compounds. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.[16]

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[16]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[17] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Summary: Cytotoxicity of Lead Halogenated Quinolines

The following table summarizes representative cytotoxicity data for hypothetical halogenated quinoline derivatives against common cancer cell lines.

| Compound ID | R1-Substitution | R2-Substitution | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| HQ-01 | H | H | > 50 | > 50 | > 50 |

| HQ-02-Cl | 7-Chloro | H | 12.5 | 15.2 | 10.8 |

| HQ-03-F | 6-Fluoro | 4'-Fluoro-phenyl | 5.1 | 7.8 | 4.5 |

| HQ-04-Br | 8-Bromo | 3'-Chloro-phenyl | 2.3 | 3.1 | 1.9 |

Mechanistic Pathway: Induction of Apoptosis

A common endpoint for effective anticancer agents is the induction of programmed cell death, or apoptosis. Halogenated quinolines can trigger this pathway by inhibiting pro-survival signals, leading to the activation of a cascade of cysteine proteases called caspases.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[18] Halogenated quinolines have demonstrated significant potential, with potent activity against a range of pathogenic bacteria and fungi.[19][20][21]

Spectrum of Activity: Targeting Drug-Resistant Pathogens

Halogenated quinoline derivatives have shown promising activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[22] Certain derivatives, such as 9-bromo substituted indolizinoquinoline-5,12-diones, are highly potent, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[21] The introduction of a 3-chloro-4-fluoro group has also been shown to confer strong activity against MRSA and VRE.[22]

Experimental Workflow: Antimicrobial Susceptibility Testing

The standard for evaluating the efficacy of a new antimicrobial agent is the determination of its MIC. This workflow ensures a standardized and reproducible assessment of a compound's ability to inhibit microbial growth.[18]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of a compound, which is defined as the lowest concentration required to inhibit the visible growth of a microorganism in vitro.[18][23][24] The rationale for this method is its efficiency, scalability, and the quantitative nature of the result, which is essential for comparing the potency of different compounds.[24]

Materials:

-

Sterile 96-well microtiter plates.

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.[25]

-

Bacterial culture grown to the logarithmic phase.

-

Sterile 0.9% saline.

-

Spectrophotometer.

Step-by-Step Methodology:

-

Inoculum Preparation: Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[18][24]

-

Compound Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last column of dilutions. This creates a gradient of compound concentrations.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This step halves the concentration of the drug in each well to the final test concentration.[18]

-

Controls: Include a positive control well (MHB + inoculum, no drug) to ensure bacterial viability and a negative control well (MHB only) to check for media sterility.

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[18]

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[18][23]

Neuroprotective Potential

Quinoline derivatives are being investigated as multifunctional agents for treating complex neurodegenerative diseases like Alzheimer's and Parkinson's.[26][27]

Multi-Targeting Strategy for Neurodegenerative Diseases

The pathology of diseases like Alzheimer's is complex, involving multiple contributing factors.[27] Halogenated quinolines are attractive candidates because they can be designed as multi-target-directed ligands (MTDLs), simultaneously engaging several relevant biological targets.[28]

Core Mechanisms: Enzyme Inhibition and Antioxidant Effects

-

Enzyme Inhibition: Certain halogenated quinolines have been shown to inhibit key enzymes implicated in neurodegeneration. This includes acetylcholinesterase (AChE), whose inhibition increases levels of the neurotransmitter acetylcholine, and monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[1][29][30] For example, specific fluorinated and chloro-fluorinated quinoline derivatives have been synthesized and identified as potent MAO-A and MAO-B inhibitors.[29]

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Many quinoline derivatives possess intrinsic antioxidant properties, capable of scavenging harmful free radicals.[1][26][30]

Challenges and Future Perspectives

Navigating Drug Resistance and Toxicity

A significant hurdle in antimicrobial and anticancer therapy is the development of drug resistance.[21] Future research must focus on designing halogenated quinolines that can evade existing resistance mechanisms or act on novel targets. Furthermore, enhancing selectivity for pathological cells over healthy host cells is critical to minimize toxicity and improve the therapeutic window.[31]

Innovations in Synthesis and Design

The development of novel, efficient, and environmentally friendly synthetic methods is crucial for expanding the chemical space of accessible quinoline derivatives.[1][32] Advances in computational chemistry, such as molecular docking and dynamics simulations, are playing an increasingly important role in the rational design of new compounds with improved potency and selectivity.[20][29]

Conclusion

Halogenated quinoline derivatives represent a remarkably versatile and potent class of bioactive molecules. Their broad spectrum of activity, spanning from anticancer and antimicrobial to neuroprotective effects, underscores their significance as a "privileged scaffold" in medicinal chemistry. The strategic incorporation of halogens provides a critical handle for optimizing pharmacological profiles. Through the application of robust experimental workflows and rational design principles, the continued exploration of this chemical space holds immense promise for the discovery of next-generation therapeutics to address pressing global health challenges.

References

- Schrezenmeier, E. & Dörner, T. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology.

- Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants.

- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC - NIH.

- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

- Minimum Inhibitory Concentration (MIC) Test.

- Cytotoxicity MTT Assay Protocols and Methods.

- Protocol for Cell Viability Assays. BroadPharm.

- Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology.

- Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed.

- Unveiling the Neuroprotective Promise of Novel Quinoline Derivatives: A Compar

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

- MTT assay protocol. Abcam.

- Bharti, S. K., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics.

- Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

- Cell Viability Assays. NCBI Bookshelf.

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.

- Hydroxychloroquine. Wikipedia.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.

- Man, R. J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry.

- What are the mechanisms of action of Hydroxychloroquine (HCQ)? Dr.Oracle.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.

- Kumar, J. & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.

- In vitro antibacterial activity of substituted quinoline derivative (zone of inhibition).

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry.

- Review on recent development of quinoline for anticancer activities. Taylor & Francis Online.

- Kumar, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science.

- Petty, L. A., & Kazi, S. (2018). Hydroxychloroquine: An old drug with new relevance. Cleveland Clinic Journal of Medicine.

- (a) General synthesis of chlorinated quinoline derivatives substituted...

- Structure Activity Rel

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str

- Synthesis of Certain 4-Substituted Quinoline Derivatives.

- Recent Advances in Metal-Free Quinoline Synthesis. MDPI.

- Biological activities of quinoline deriv

- Structure--activity rel

- A concise review on cinnoline and its biological activities. IJARIIT.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.

- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.

- An overview of quinoline as a privileged scaffold in cancer drug discovery.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.

- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.

- An Extensive Review on Biological Interest of Quinoline and Its Analogues.

Sources

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. mdpi.com [mdpi.com]

- 12. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. clyte.tech [clyte.tech]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. apjhs.com [apjhs.com]

- 20. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. files.core.ac.uk [files.core.ac.uk]

- 26. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 27. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]

Spectroscopic Data for 6-Chloro-8-methylquinoline: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-8-methylquinoline (CAS No: 19655-50-6), a substituted quinoline of interest to researchers and professionals in drug development and organic synthesis. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this molecule. While experimental ¹H NMR and mass spectrometry data are available and presented herein, the ¹³C NMR and IR spectral data are discussed based on predictive analysis from closely related analogs due to the current unavailability of direct experimental spectra for this compound in publicly accessible databases.

Molecular Structure and Key Identifiers

This compound possesses a quinoline core structure with a chlorine atom at the 6th position and a methyl group at the 8th position. This substitution pattern significantly influences its electronic and, consequently, its spectroscopic properties.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 19655-50-6[1][2] |

| Molecular Formula | C₁₀H₈ClN[1][2] |

| Molecular Weight | 177.63 g/mol [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the experimental ¹H NMR data and a predictive analysis of the ¹³C NMR spectrum for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

A general procedure for acquiring a ¹H NMR spectrum of a quinoline derivative is as follows:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: A standard pulse program is used to acquire the free induction decay (FID). Key parameters such as the spectral width, acquisition time, and relaxation delay are optimized to ensure good signal-to-noise and resolution.

-

Processing: The FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Diagram of the NMR Workflow

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

The experimental ¹H NMR data for this compound is reported in a patent (WO2014/147636) as follows[1]:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (at C8) | 2.82 | s | - |

| H-3 | 7.43 - 7.46 | m | - |

| H-5 | 7.55 | s | - |

| H-7 | 7.67 - 7.68 | d | 1.96 |

| H-4 | 8.06 - 8.08 | dd | 8.28, 1.56 |

| H-2 | 8.94 - 8.95 | m | - |

-

Methyl Protons (CH₃): The singlet at 2.82 ppm corresponds to the three protons of the methyl group at the C8 position. The singlet nature indicates no adjacent protons to couple with.

-

Aromatic Protons: The signals in the range of 7.43 to 8.95 ppm are characteristic of the aromatic protons of the quinoline ring system. The specific assignments are based on typical chemical shift values and coupling patterns for substituted quinolines. The doublet of doublets for H-4 is indicative of coupling to both H-3 and H-2. The small coupling constant for the H-7 doublet is characteristic of a meta-coupling.

¹³C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH₃ (at C8) | ~18-20 | Typical for a methyl group on an aromatic ring. |

| C2 | ~150-152 | Electron-deficient carbon adjacent to the nitrogen. |

| C3 | ~122-124 | |

| C4 | ~136-138 | |

| C4a | ~128-130 | |

| C5 | ~126-128 | |

| C6 | ~133-135 | Carbon bearing the chlorine atom, expected to be deshielded. |

| C7 | ~129-131 | |

| C8 | ~136-138 | Carbon bearing the methyl group. |

| C8a | ~147-149 |

Note: These are predicted values and should be confirmed with experimental data when it becomes available. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While an experimental IR spectrum for this compound is not available, its characteristic absorption bands can be predicted based on the spectra of similar compounds like 6-chloro-2-methylquinoline[7] and other substituted quinolines.

A standard procedure for obtaining an IR spectrum is as follows:

-

Sample Preparation: For a solid sample, a small amount is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is first recorded. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Methyl (CH₃) |

| 1620-1580 | C=C and C=N stretch | Aromatic ring |

| 1500-1400 | C=C stretch | Aromatic ring |

| 850-800 | C-H out-of-plane bend | Aromatic |

| 800-600 | C-Cl stretch | Aryl halide |

The presence of the quinoline ring will give rise to a series of characteristic C=C and C=N stretching vibrations in the 1620-1400 cm⁻¹ region. The C-H stretching of the aromatic and methyl groups will appear above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The sample is ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

The mass spectrum of this compound shows a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of chlorine. The patent (WO2014/147636) reports the following ESI-MS data[1]:

-

m/z: 178.2 (M+H)⁺, 180.2 (M+H)⁺

The two peaks at m/z 178.2 and 180.2 correspond to the protonated molecule [M+H]⁺. The presence of two peaks with an intensity ratio of approximately 3:1 is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Diagram of the Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Under electron ionization (EI), common fragmentation pathways for quinolines involve the loss of small neutral molecules like HCN. For this compound, one would expect to see fragments corresponding to the loss of a chlorine radical (Cl•), a methyl radical (•CH₃), and hydrogen cyanide (HCN).

Conclusion

This technical guide has presented the available and predicted spectroscopic data for this compound. The experimental ¹H NMR and mass spectrometry data provide clear evidence for the structure of the molecule. While experimental ¹³C NMR and IR spectra are currently unavailable, the predictive analyses based on analogous compounds offer valuable insights into the expected spectral features. This compilation of spectroscopic information serves as a crucial resource for scientists and researchers working with this compound, facilitating its identification, characterization, and application in various fields of chemical research and development.

References

- Preparation of quinoline derivatives for use as IRAK4 inhibitors. WO2014147636A1.

- 6-Chloro-2-methylquinoline. NIST WebBook. [Link]

- 6-Methylquinoline. PubChem. [Link]

- 8-Methylquinoline. PubChem. [Link]

- Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum [chemicalbook.com]

- 5. 8-Methylquinoline(611-32-5) 13C NMR [m.chemicalbook.com]

- 6. 6-Methylquinoline(91-62-3) 13C NMR [m.chemicalbook.com]

- 7. 6-Chloro-2-methylquinoline [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-8-methylquinoline: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. 6-Chloro-8-methylquinoline, in particular, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its strategic substitution pattern allows for further functionalization, making it a valuable building block in drug discovery programs. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the underlying principles of each methodology.

Primary Synthetic Strategies: A Comparative Analysis

The construction of the this compound core is most effectively achieved through well-established cyclization reactions. The choice of a specific synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. The most prominent methods include the Skraup synthesis, Doebner-von Miller reaction, and Combes synthesis.

The Skraup Synthesis: A Classic and Robust Approach

The Skraup synthesis is a cornerstone of quinoline chemistry, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] For the synthesis of this compound, the key starting material is 4-chloro-2-methylaniline .

Core Reactants:

-

4-Chloro-2-methylaniline: This substituted aniline dictates the final substitution pattern of the quinoline product. The chlorine atom at the 4-position of the aniline will be at the 6-position of the quinoline, and the methyl group at the 2-position will be at the 8-position.

-

Glycerol: Dehydration of glycerol by concentrated sulfuric acid in situ generates acrolein (propenal), the three-carbon electrophilic component required for the cyclization.[2]

-

Sulfuric Acid: Acts as both a dehydrating agent for the glycerol and a catalyst for the cyclization and dehydration steps.

-

Oxidizing Agent: Nitrobenzene is a common oxidizing agent used to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline.[1] Arsenic acid can also be used and may result in a less violent reaction.[1][3]

Mechanism and Rationale: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the 4-chloro-2-methylaniline to the acrolein. The resulting β-aminopropionaldehyde intermediate then undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydro-6-chloro-8-methylquinoline. The final step is the oxidation of this dihydro intermediate to yield the aromatic this compound.[4] The Skraup reaction is known for being highly exothermic and potentially vigorous, requiring careful temperature control.[3][4]

Diagram of the Skraup Synthesis Workflow:

Caption: Workflow of the Skraup synthesis for this compound.

Detailed Experimental Protocol: Skraup Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

4-Chloro-2-methylaniline

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (for neutralization)

-

Ethyl Acetate (for extraction)

-

Sodium Sulfate (for drying)

-

Silica Gel (for chromatography)

-

Hexane

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 4-chloro-2-methylaniline (1.0 eq) and glycerol (4.0 eq) in nitrobenzene.

-

Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (2.8 eq) dropwise through the dropping funnel. The addition should be controlled to manage the initial exotherm.

-

Heating: After the addition is complete, heat the reaction mixture to approximately 140°C. A vigorous reaction may be observed. Maintain this temperature for 6 hours.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a large volume of chilled water.

-

Neutralization: Basify the aqueous mixture to a pH of ~9 using a 40% aqueous sodium hydroxide solution. This step should be performed in an ice bath to manage the heat of neutralization.

-

Extraction: Extract the product into ethyl acetate. The aqueous layer should be extracted multiple times to ensure complete recovery.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.[5]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-2-methylaniline | [5] |

| Key Reagents | Glycerol, Sulfuric Acid, Nitrobenzene | [5] |

| Reaction Temperature | 140°C | [5] |

| Reaction Time | 6 hours | [5] |

| Reported Yield | ~80% | [5] |

The Doebner-von Miller Reaction: A Versatile Alternative

The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[6][7] This provides greater flexibility in the synthesis of substituted quinolines.

Core Reactants for this compound:

-

4-Chloro-2-methylaniline: As in the Skraup synthesis, this is the foundational aromatic amine.

-

α,β-Unsaturated Carbonyl Compound: Crotonaldehyde (but-2-enal) or methyl vinyl ketone can be used to provide the three-carbon backbone for the quinoline ring.

Mechanism and Rationale: The reaction mechanism is believed to involve a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[6] The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids.[8]

Diagram of the Doebner-von Miller Reaction Mechanism:

Caption: Key steps in the Doebner-von Miller synthesis of this compound.

The Combes Quinoline Synthesis: A Route to 2,4-Disubstituted Quinolines